Luzopeptin A
Overview
Description
Synthesis Analysis
The synthesis of luzopeptins, including Luzopeptin A, involves intricate processes that challenge chemists due to their complex molecular structures. The total synthesis of luzopeptin C, closely related to Luzopeptin A, was achieved through a self-assembly approach that underscores the spontaneous macrocyclization strategy's generality for peptins. This method highlights the intricate steps required for the synthesis of luzopeptins, involving the activation of a pentapeptide monomer leading to the formation of the macrocycle (Valognes et al., 2001). Another comprehensive review on the total synthesis of luzopeptins discussed the mechanisms of action and the minimal structural requisites for anti-HIV activity, shedding light on the synthetic challenges and the quest for viable synthesis methods for luzopeptins (Ciufolini, 2005).
Molecular Structure Analysis
Luzopeptins feature a dimeric peptide scaffold that supports a pair of heteroaroyl segments crucial for their bioactivity. The unique molecular structure of luzopeptins, including Luzopeptin A, is central to their interaction with biological targets. Specifically, the bisintercalator decadepsipeptides, such as luzopeptins, contain rare acyl-substituted tetrahydropyridazine-3-carboxylic acid subunits critical to their biological activities. The enzymatic tailoring in Luzopeptin A biosynthesis involves cytochrome P450-mediated carbon-nitrogen bond desaturation for hydrazone formation, highlighting the complex molecular architecture of these compounds (Shi et al., 2021).
Chemical Reactions and Properties
The chemical reactions and properties of Luzopeptin A are closely tied to its molecular structure, particularly the presence of tetrahydropyridazine-3-carboxylic acid subunits and hydrazone formations. These structural features contribute to the compound's reactivity and interactions with biological targets. The atomic force microscopy (AFM) studies on the interaction between luzopeptin B (a compound closely related to Luzopeptin A) and DNA provided insights into the binding mode of this antibiotic, suggesting that the molecular structure significantly influences its chemical properties and reactions with DNA (Berge et al., 2003).
Physical Properties Analysis
The physical properties of Luzopeptin A, such as solubility, stability, and molecular conformation, are essential for understanding its behavior in biological systems. However, detailed studies focusing specifically on the physical properties of Luzopeptin A were not identified in the available literature. Typically, these properties would be influenced by the compound's macrocyclic structure and the nature of its peptide scaffold, affecting its solubility and stability in various solvents and conditions.
Chemical Properties Analysis
Luzopeptin A's chemical properties, including its reactivity and interactions with biological molecules, are pivotal for its biological activities. The DNA-binding studies of luzopeptins demonstrate their intercalation capabilities, which is a key chemical property contributing to their biological effects. The presence of heteroaroyl segments in Luzopeptin A's structure is believed to play a critical role in its bioactivity, through interactions with DNA and other biological targets. The enzymatic tailoring mechanisms involved in its biosynthesis, particularly the cytochrome P450-mediated steps, also highlight the complex chemical properties that enable its biological activities (Shi et al., 2021).
Scientific Research Applications
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Field: Synthetic Chemistry
- Luzopeptin A is a C2-symmetric cyclic depsidecapeptide bearing two pendant heterocyclic chromophores . The total synthesis of Luzopeptin A has been achieved, which serves to establish the quinoxapeptin relative and absolute configuration . The approach includes the late-stage introduction of the chromophore and penultimate L-Htp acylation .
- The luzopeptins proved to be more potent cytotoxic agents than the corresponding quinoxapeptin, but the quinoxapeptins proved to be more potent inhibitors of HIV-1 reverse transcriptase . A well-defined potency order was observed in the cytotoxic assays (A > B > C) in which the distinctions were extraordinarily large, with the removal of each L-Htp acyl substituent resulting in a 100−1000-fold reduction in potency .
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Field: Biochemistry
- Luzopeptins and related decadepsipeptides are bisintercalator nonribosomal peptides featuring rare acyl-substituted tetrahydropyridazine-3-carboxylic acid (Thp) subunits that are critical to their biological activities . The biosynthetic tailoring pathway in Luzopeptin A biosynthesis has been reconstituted through in vivo genetic and in vitro biochemical approaches .
- A multitasking cytochrome P450 enzyme was found to catalyze four consecutive oxidations including the highly unusual carbon-nitrogen bond desaturation, forming the hydrazone-bearing 4-OH-Thp residues . A membrane-bound acyltransferase likely mediates the subsequent O-acetylation extracellularly, as a potential self-protective strategy for the producer strain .
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Field: Cell Biology
- Field: Medicinal Chemistry
- Luzopeptin A has been found to have potent cytotoxic effects, making it a potential candidate for cancer treatment . The luzopeptins proved to be more potent cytotoxic agents than the corresponding quinoxapeptin . A well-defined potency order was observed in the cytotoxic assays (A > B > C) in which the distinctions were extraordinarily large, with the removal of each L-Htp acyl substituent resulting in a 100−1000-fold reduction in potency .
- Luzopeptin A has also been found to inhibit HIV-1 reverse transcriptase . The quinoxapeptins proved to be more potent inhibitors of HIV-1 reverse transcriptase . An equally well-defined but reverse potency order was observed in HIV-1 reverse transcriptase inhibition (C > B > A) .
- Field: Pharmacology
- Luzopeptin A has been found to bind to DNA by high-affinity bisintercalation . Significant similarities in the DNA binding of sandramycin and luzopeptin A were observed, and these compounds proved distinguishable from the quinoxapeptins, indicating that the structural alterations in the chromophore impact the affinity and selectivity more than the changes in the decadepsipeptide .
- The non-naturally occurring synthetic precursor 6 (quinoxapeptin C) was found to exhibit the most potent HIV-1 reverse transcriptase inhibition in the series and to lack a dose-limiting in vitro cytotoxic activity, making it the most attractive member of the series examined .
Safety And Hazards
Future Directions
The biosynthetic tailoring pathway in Luzopeptin A biosynthesis has been reconstituted through in vivo genetic and in vitro biochemical approaches . This research not only reveals the molecular basis of pharmacophore formation in bisintercalator decadepsipeptides but also expands the catalytic versatility of P450 family enzymes .
properties
IUPAC Name |
[(3R,7S,16S,17S,23R,27S,36S,37S)-37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H78N14O24/c1-31(79)101-43-17-19-67-77-51(43)57(89)65-25-45(83)73(7)27-47(85)75(9)54(64(5,6)96)62(94)100-30-40(72-56(88)50-42(82)24-34-22-36(98-12)14-16-38(34)70-50)60(92)78-52(44(18-20-68-78)102-32(2)80)58(90)66-26-46(84)74(8)28-48(86)76(10)53(63(3,4)95)61(93)99-29-39(59(77)91)71-55(87)49-41(81)23-33-21-35(97-11)13-15-37(33)69-49/h13-16,19-24,39-40,43-44,51-54,81-82,95-96H,17-18,25-30H2,1-12H3,(H,65,89)(H,66,90)(H,71,87)(H,72,88)/t39-,40-,43+,44+,51+,52+,53-,54-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZVWFQMMLKHLS-LPQVFZKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC=NN2[C@@H]1C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3[C@@H]([C@H](CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H78N14O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317872 | |
Record name | Luzopeptin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1427.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Luzopeptin A | |
CAS RN |
75580-37-9 | |
Record name | Luzopeptin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75580-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bbm-928 A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075580379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Luzopeptin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.